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Benzene, 2,4-dinitro-1-(phenylsulfonyl)-

Cat. No.: B12113695
CAS No.: 896-80-0
M. Wt: 308.27 g/mol
InChI Key: XGDSNKQDAAZGFA-UHFFFAOYSA-N
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Description

Contextual Significance of Polynitroaromatic Sulfones in Organic Chemistry

Sulfones are organosulfur compounds characterized by a sulfonyl functional group (R-S(=O)₂-R') connected to two carbon atoms. wikipedia.org They are recognized for their high stability and diverse reactivity, which can be modulated from electrophilic to nucleophilic or even radical character depending on the reaction conditions. nih.gov This versatility has led to sulfones being described as "chemical chameleons" and has established them as crucial building blocks in organic synthesis. nih.gov Their applications are widespread, ranging from the synthesis of pharmaceuticals and agrochemicals to the development of high-performance polymers. wikipedia.orgnih.gov

The introduction of nitro groups onto the aromatic rings of sulfones, creating polynitroaromatic sulfones, further enhances their chemical significance. The strong electron-withdrawing nature of the nitro groups significantly influences the electronic properties of the molecule. This electronic modification makes the aromatic ring susceptible to nucleophilic aromatic substitution, a key reaction in the synthesis of various complex organic molecules. wikipedia.org The presence of both the sulfonyl and multiple nitro groups creates a molecule with distinct reactivity and potential for further functionalization.

Overview of the Chemical Structure and Electronic Features of Benzene (B151609), 2,4-dinitro-1-(phenylsulfonyl)-

Benzene, 2,4-dinitro-1-(phenylsulfonyl)-, also known by its IUPAC name 1-(benzenesulfonyl)-2,4-dinitrobenzene, is a solid crystalline compound. nih.govuba.ar Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name 1-(benzenesulfonyl)-2,4-dinitrobenzene nih.gov
Molecular Formula C₁₂H₈N₂O₆S nih.gov
Molecular Weight 308.27 g/mol nih.gov
CAS Number 896-80-0 nih.gov
Melting Point 430.0-430.7 K uba.ar

This table presents key identification and physical properties of Benzene, 2,4-dinitro-1-(phenylsulfonyl)-.

The three-dimensional structure of the molecule reveals several interesting features. The dinitrophenyl ring adopts a slightly distorted boat conformation. uba.ar The two nitro groups are twisted out of the plane of this phenyl ring; the ortho-nitro group is rotated by 56.5 (2)° and the para-nitro group by 18.5 (3)°. uba.ar This rotation, particularly of the ortho group, is a strategy to minimize steric hindrance with the adjacent phenylsulfonyl group. uba.ar The unsubstituted phenyl ring is planar, and the dihedral angle between the mean planes of the two aromatic rings is 71.1 (2)°. uba.ar

The sulfone group itself exhibits specific bond angles. The O-S-O bond angle is 118.9 (2)°, a deviation from the ideal tetrahedral angle that indicates repulsion between the oxygen atoms. uba.ar This repulsion is attributed to the induction of negative charge on the oxygen atoms through resonance effects within the S-O bonds. uba.ar The C-S-C bond angle connecting the two aromatic rings is 106.2 (2)°. uba.ar The crystal structure is stabilized by weak intermolecular C-H---O interactions. uba.ar

The electronic features of Benzene, 2,4-dinitro-1-(phenylsulfonyl)- are dominated by the presence of the strongly electron-withdrawing sulfonyl and dinitro groups. These groups deactivate the substituted aromatic ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution. The chlorine atom in the related compound, 1-chloro-2,4-dinitrobenzene (B32670), is known to be highly susceptible to nucleophilic substitution due to the two nitro groups. wikipedia.org A similar reactivity pattern is expected for the phenylsulfonyl group in this molecule, making it a potentially useful substrate in synthetic organic chemistry.

Structural Parameter Value
Conformation of dinitrophenyl ringSlightly deformed boat uba.ar
Dihedral angle between rings71.1 (2)° uba.ar
O-S-O bond angle118.9 (2)° uba.ar
C-S-C bond angle106.2 (2)° uba.ar
Rotation of ortho-nitro group56.5 (2)° uba.ar
Rotation of para-nitro group18.5 (3)° uba.ar

This table summarizes key structural parameters of Benzene, 2,4-dinitro-1-(phenylsulfonyl)- based on crystallographic data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2O6S B12113695 Benzene, 2,4-dinitro-1-(phenylsulfonyl)- CAS No. 896-80-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

896-80-0

Molecular Formula

C12H8N2O6S

Molecular Weight

308.27 g/mol

IUPAC Name

1-(benzenesulfonyl)-2,4-dinitrobenzene

InChI

InChI=1S/C12H8N2O6S/c15-13(16)9-6-7-12(11(8-9)14(17)18)21(19,20)10-4-2-1-3-5-10/h1-8H

InChI Key

XGDSNKQDAAZGFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis Methodologies for Benzene, 2,4 Dinitro 1 Phenylsulfonyl

Direct Synthetic Pathways

Direct pathways to 2,4-dinitrophenyl phenyl sulfone involve the formation of the crucial carbon-sulfur bond connecting the two aromatic rings.

Nucleophilic aromatic substitution (SNAr) is a prominent and efficient method for synthesizing this compound. The presence of two strongly electron-withdrawing nitro groups at the ortho and para positions to the leaving group makes the aromatic ring highly electrophilic and susceptible to attack by nucleophiles. wikipedia.orglibretexts.org This activation dramatically increases the reaction rate compared to unsubstituted aryl halides. libretexts.orgquora.com The reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.orgnih.gov

The most common SNAr approach involves the reaction of an activated 2,4-dinitrobenzene derivative, typically 1-halo-2,4-dinitrobenzene, with a phenylsulfinate salt. uba.arsemanticscholar.org The sulfinate acts as the nucleophile, attacking the carbon atom bearing the leaving group to displace it.

A typical precursor is 1-chloro-2,4-dinitrobenzene (B32670), which is commercially available and highly reactive under these conditions. quora.comsemanticscholar.org The reaction with a source of the phenylsulfinate anion, such as sodium benzenesulfinate (B1229208), proceeds readily to form the desired 2,4-dinitrophenyl phenyl sulfone. semanticscholar.org The reaction is often carried out in a polar solvent that can stabilize the charged intermediate. Studies on the hydrazinolysis of various 2,4-dinitrobenzene derivatives, including 2,4-dinitrophenyl phenyl sulfone, confirm the utility of this class of substrates in SNAr reactions. semanticscholar.org

Table 1: Example of NAS Reaction for 2,4-Dinitrophenyl Phenyl Sulfone Synthesis
PrecursorNucleophile SourceTypical SolventProduct
1-Chloro-2,4-dinitrobenzeneSodium benzenesulfinateEthanol, Dimethyl sulfoxide (B87167) (DMSO)Benzene (B151609), 2,4-dinitro-1-(phenylsulfonyl)-

The nature of the leaving group on the dinitrobenzene precursor significantly influences the reaction rate. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. libretexts.org The carbon-halogen bond is broken in the subsequent, faster elimination step. Consequently, the bond strength is less important than the ability of the leaving group to stabilize the transition state leading to the intermediate.

The reactivity order for leaving groups in SNAr is generally F > Cl > Br > I. Fluorine, being the most electronegative halogen, strongly polarizes the C-X bond and activates the ring towards nucleophilic attack most effectively. This "element-effect" is a key consideration in designing SNAr syntheses. semanticscholar.org However, some computational studies suggest that for certain substrates and leaving groups like chloride or bromide, the reaction may proceed through a concerted mechanism without a stable Meisenheimer intermediate. nih.gov For the reaction of 1-X-2,4-dinitrobenzene derivatives, kinetic studies often focus on the mobility and influence of these leaving groups to elucidate the precise mechanism. semanticscholar.org

Attempting to form the target compound via electrophilic aromatic substitution, specifically by sulfonating 1,3-dinitrobenzene (B52904) with a phenylsulfonyl source, is mechanistically challenging.

Electrophilic aromatic substitution reactions, such as sulfonation, involve the attack of an electrophile by the π-electron system of the aromatic ring. masterorganicchemistry.comchemistry.coach The presence of two nitro groups on the benzene ring has a profound deactivating effect, withdrawing electron density and making the ring a very poor nucleophile. libretexts.orglibretexts.org This deactivation makes electrophilic substitution exceptionally difficult.

Studies on the nitration of highly deactivated substrates like 1,3-dinitrobenzene show that extremely harsh conditions, such as high temperatures (e.g., 150 °C) and strong acid systems, are required, and even then, yields can be low. rsc.org During such reactions, sulfonation can sometimes be observed as a competing process, particularly in oleum (B3057394). rsc.org The direct electrophilic sulfonation of 1,3-dinitrobenzene to introduce a third substituent is therefore not considered a practical or efficient synthetic route due to the ring's severe electronic deactivation. libretexts.org

Electrochemical methods offer modern, alternative pathways for the synthesis of diaryl sulfones, potentially avoiding the need for harsh reagents. researchgate.net These methods typically involve the generation of reactive sulfur-centered species under controlled electrochemical conditions.

Two notable electrochemical strategies for forming diaryl sulfones include:

Oxidation of Diaryl Sulfides : This method involves the electrochemical oxidation of a diaryl sulfide (B99878) to the corresponding sulfone. acs.org The reaction can be selective for either the sulfoxide or the sulfone by controlling the applied current and reaction medium. For instance, using a higher current (10-20 mA) in methanol (B129727) favors the formation of the sulfone. acs.org To synthesize the target compound, this would require 2,4-dinitrophenyl phenyl sulfide as the starting material.

Coupling of Arylboronic Acids with Arylsulfinates : A catalyst- and additive-free electrochemical method allows for the sulfonylation of arylboronic acids with sodium arylsulfinate salts. researchgate.netorganic-chemistry.org This approach provides a variety of diaryl sulfones in good yields at room temperature. organic-chemistry.org For the specific synthesis of 2,4-dinitrophenyl phenyl sulfone, this would necessitate the use of 2,4-dinitrophenylboronic acid and a phenylsulfinate salt.

Table 2: Potential Electrochemical Pathways for Diaryl Sulfone Synthesis
MethodRequired Precursors for Target CompoundKey AdvantageReference
Oxidation of Sulfide2,4-Dinitrophenyl phenyl sulfideControlled oxidation by adjusting current acs.org
Coupling of Boronic Acid and Sulfinate2,4-Dinitrophenylboronic acid and Sodium benzenesulfinateCatalyst-free, mild room temperature conditions researchgate.netorganic-chemistry.org

Electrophilic Sulfonation Strategies

Synthesis of Key Intermediates and Precursors

The successful synthesis of Benzene, 2,4-dinitro-1-(phenylsulfonyl)- is highly dependent on the efficient preparation of its precursors. Among these, substituted phenylsulfonyl halides are of significant importance.

Benzenesulfonyl chloride is a primary precursor for the phenylsulfonyl group in the target molecule. Several established methods are available for its synthesis.

One of the earliest and most common methods involves the reaction of sodium benzenesulfonate (B1194179) with a chlorinating agent such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) orgsyn.orgprepchem.com. The reaction with phosphorus pentachloride is typically carried out by heating a mixture of finely divided sodium benzenesulfonate and PCl₅ orgsyn.org. An alternative approach utilizes phosphorus oxychloride with sodium benzenesulfonate orgsyn.orgprepchem.com.

Another widely used industrial method is the direct chlorosulfonation of benzene using chlorosulfonic acid (HSO₃Cl) wikipedia.org. This reaction is an electrophilic aromatic substitution where benzene reacts with two equivalents of chlorosulfonic acid to produce benzenesulfonyl chloride wikipedia.org. Diphenyl sulfone is a common byproduct of this reaction wikipedia.org.

Thionyl chloride (SOCl₂) can also be employed to convert benzenesulfonic acid to benzenesulfonyl chloride. This process can be facilitated by the presence of a sulfonating agent like sulfuric acid or oleum google.com.

For the synthesis of substituted phenylsulfonyl chlorides, such as those with nitro groups, direct sulfonation and chlorination of a substituted benzene can be employed. For instance, p-acetaminobenzenesulfonyl chloride can be prepared by the reaction of acetanilide (B955) with chlorosulfonic acid orgsyn.org. This highlights a general strategy where a substituted benzene is chlorosulfonated.

Alternatively, the nitro groups can be introduced after the formation of the diphenyl sulfone structure. Diphenyl sulfone itself can be synthesized by the reaction of benzene with sulfuric acid and oleum, with benzenesulfonic acid as an intermediate wikipedia.org. It can also be produced from the reaction of benzenesulfonyl chloride with benzene wikipedia.org. Subsequent nitration of the diphenyl sulfone would then yield the desired dinitro-substituted product. A patent describes the regioselective nitration of diphenyl compounds to form di(4-nitrophenyl) compounds, which suggests that controlling the position of nitration is a key consideration google.com.

A different synthetic approach involves the nucleophilic aromatic substitution of a highly activated aryl halide. For example, 1-chloro-2,4-dinitrobenzene is susceptible to nucleophilic attack due to the presence of the electron-withdrawing nitro groups quora.comnih.govyoutube.com. The reaction of 1-chloro-2,4-dinitrobenzene with sodium benzenesulfinate would directly yield Benzene, 2,4-dinitro-1-(phenylsulfonyl)-. This method avoids the separate nitration step of the diphenyl sulfone core.

The following table summarizes various reported methods for the preparation of benzenesulfonyl chloride, a key unsubstituted precursor.

ReactantsReagentsConditionsYield (%)Reference
Sodium benzenesulfonatePhosphorus pentachlorideHeated at 170-180°C for 15 hours- orgsyn.org
Sodium benzenesulfonatePhosphorus oxychlorideHeated, shaken every few hours74-87 orgsyn.org
BenzeneChlorosulfonic acid-- wikipedia.org
Sodium benzenesulfonatePhosphorus pentachlorideHeated at 150-170°C for 5-7 hours70 prepchem.com
Sodium benzenesulfonatePhosphorus oxychloride-75 prepchem.com
AcetanilideChlorosulfonic acidCooled to 12-15°C, then heated77-81 (crude) orgsyn.org
Benzenesulfonic acidThionyl chloride, Sulfuric acidHeated to 90°C99 google.com

Reaction Mechanisms and Chemical Reactivity of Benzene, 2,4 Dinitro 1 Phenylsulfonyl

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient character of the benzene (B151609) ring in Benzene, 2,4-dinitro-1-(phenylsulfonyl)- makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. This class of reactions is characteristic of aromatic compounds bearing powerful electron-withdrawing groups. allbestessays.comscribd.commasterorganicchemistry.com

Mechanistic Pathways of NAS on Dinitrobenzene Scaffolds

The generally accepted pathway for Nucleophilic Aromatic Substitution on highly activated benzene rings is the SNAr mechanism, which proceeds via a two-step addition-elimination process. allbestessays.comresearchgate.netsemanticscholar.org

Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), in this case, the phenylsulfonyl group. This initial attack is typically the rate-determining step. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. allbestessays.comscribd.comresearchgate.net

Departure of the Leaving Group: In the second, faster step, the leaving group (phenylsulfonate anion) is eliminated, and the aromaticity of the ring is restored, yielding the final substitution product. allbestessays.com

For some SNAr reactions, particularly with certain nucleophiles and leaving groups, the departure of the leaving group can become the rate-determining step. researchgate.netsemanticscholar.org In reactions involving hydrazine (B178648) as the nucleophile with various 2,4-dinitrobenzene derivatives, including 2,4-dinitrophenyl phenyl sulfone, the departure of the leaving group was found to be rate-determining. researchgate.netsemanticscholar.org

Stabilization of Meisenheimer Complexes by Nitro and Sulfonyl Groups

The stability of the Meisenheimer intermediate is a critical factor in the facility of SNAr reactions. The presence of strong electron-withdrawing groups, particularly at the ortho and para positions relative to the site of nucleophilic attack, is essential for stabilizing the negative charge of this complex through resonance and induction. allbestessays.commasterorganicchemistry.com

In Benzene, 2,4-dinitro-1-(phenylsulfonyl)-, the two nitro groups and the phenylsulfonyl group play a crucial role in this stabilization:

Nitro Groups (-NO₂): The nitro groups at the C2 (ortho) and C4 (para) positions are exceptionally effective at delocalizing the negative charge of the Meisenheimer complex. The negative charge can be spread onto the electronegative oxygen atoms of the nitro groups through resonance, significantly lowering the energy of the intermediate. allbestessays.com

Phenylsulfonyl Group (-SO₂Ph): The sulfonyl group is a powerful inductively electron-withdrawing group. While its ability to delocalize charge via resonance is less pronounced than that of nitro groups, its strong inductive effect further destabilizes the electron-rich aromatic ring, making it more electrophilic, and helps to stabilize the resulting anionic intermediate.

The combined electronic effects of these substituents make the formation of the Meisenheimer complex more favorable, thus activating the ring for nucleophilic aromatic substitution. allbestessays.comscribd.com

Kinetics and Thermodynamics of NAS Reactions Involving Phenylsulfonyl Moieties

The kinetics of SNAr reactions are typically second-order, being first-order in both the aromatic substrate and the nucleophile. nih.gov However, kinetic studies can reveal nuances in the mechanism. For instance, in the reaction of 2,4-dinitrophenyl benzenesulfonates with primary amines, a nonlinear Brønsted-type plot was observed, suggesting a change in the rate-determining step with varying amine basicity. nih.gov

Studies on related systems provide insight into the thermodynamics. For the reaction of 2,4-dinitrophenyl phenyl sulfide (B99878) derivatives with hydrazine, a good correlation was found between the reaction rate and the pKa of the leaving thioaryl group, indicating that bond formation to the nucleophile is well-advanced in the transition state. semanticscholar.org While specific kinetic and thermodynamic data for Benzene, 2,4-dinitro-1-(phenylsulfonyl)- are not extensively detailed in the provided results, the principles from analogous systems are applicable. The reaction rate is highly dependent on the nucleophile's strength, the solvent, and the stability of the leaving group. researchgate.net

The table below summarizes kinetic findings for related SNAr reactions, illustrating the influence of substituents and reaction conditions.

SubstrateNucleophileSolventKey Kinetic Finding
2,4-dinitrophenyl X-benzenesulfonatesPrimary AminesNot SpecifiedNonlinear Brønsted plot, indicating a change in the rate-determining step. nih.gov
1-chloro-2,4-dinitrobenzene (B32670)HydrazineDMSO, MeCN, MeOHReactivity order: DMSO > MeCN > MeOH. Formation of the zwitterionic intermediate is rate-determining. semanticscholar.org
2,4-dinitrophenyl phenyl sulfoneHydrazineDMSODeparture of the leaving group is the rate-determining step. researchgate.netsemanticscholar.org

Regioselectivity and Stereoselectivity in Nucleophilic Attack

In substrates like Benzene, 2,4-dinitro-1-(phenylsulfonyl)-, the site of nucleophilic attack is highly regioselective. The attack occurs almost exclusively at the ipso-carbon (C1), which is bonded to the phenylsulfonyl leaving group. This is because this position is activated by both the ortho (C2) and para (C4) nitro groups.

In a study of 2,4-dinitrophenyl X-substituted benzenesulfonates reacting with primary amines, competitive S-O and C-O bond fission pathways were observed. nih.gov The regioselectivity was governed by both the basicity of the amine and the electronic nature of the substituent on the sulfonyl moiety. nih.gov Highly basic amines favored S-O bond fission, while less basic amines led to more C-O bond fission, which proceeds through a standard SNAr mechanism where the leaving group departs rapidly after the rate-determining step. nih.gov

Stereoselectivity is not typically a factor in these reactions unless a chiral center is present in the nucleophile or the leaving group, or if the substitution creates a new stereocenter under specific conditions.

Electrophilic Aromatic Substitution (EAS)

Electrophilic Aromatic Substitution involves the attack of an electrophile on the electron-rich pi system of a benzene ring. byjus.com The reaction generally proceeds through a two-step mechanism involving the formation of a positively charged intermediate (arenium ion or sigma complex). msu.edu

Deactivating Influence of Nitro and Sulfonyl Substituents on EAS

The presence of the two nitro groups and the phenylsulfonyl group makes Benzene, 2,4-dinitro-1-(phenylsulfonyl)- extremely unreactive towards Electrophilic Aromatic Substitution. These groups are powerful deactivators, meaning they decrease the rate of EAS reactions relative to unsubstituted benzene. masterorganicchemistry.comchemistrysteps.com

The deactivating effect stems from their electron-withdrawing properties, which operate through both inductive and resonance effects:

Inductive Effect: All three substituents are highly electronegative and pull electron density away from the aromatic ring through the sigma bond framework. This reduces the ring's nucleophilicity, making it less attractive to an incoming electrophile. chemistrysteps.comlibretexts.org

Resonance Effect: The nitro and sulfonyl groups withdraw electron density from the pi system of the ring via resonance. masterorganicchemistry.comyoutube.com This delocalization places a partial positive charge on the ortho and para carbons, further reducing the ring's ability to attack an electrophile. quora.com

This strong deactivation increases the activation energy for the formation of the positively charged sigma complex intermediate, slowing the reaction down significantly. libretexts.orgminia.edu.eg In fact, the deactivating effect is so profound that Friedel-Crafts acylation of nitrobenzene, which has only one deactivating group, does not occur under any conditions. msu.edu Therefore, EAS reactions on Benzene, 2,4-dinitro-1-(phenylsulfonyl)- are not synthetically feasible under normal conditions.

The table below summarizes the effects of these substituents on EAS.

Substituent GroupEffect on EASDirecting InfluenceMechanism of Deactivation
Nitro (-NO₂)Strongly Deactivatingmeta-directingStrong inductive and resonance withdrawal. masterorganicchemistry.comyoutube.comquora.com
Sulfonyl (-SO₂R)Strongly Deactivatingmeta-directingStrong inductive and resonance withdrawal. masterorganicchemistry.comquora.com

Positional Selectivity in Electrophilic Attack

Electrophilic aromatic substitution is a characteristic reaction of benzene and its derivatives. However, the benzene ring in Benzene, 2,4-dinitro-1-(phenylsulfonyl)- is strongly deactivated towards electrophilic attack due to the presence of two powerful electron-withdrawing nitro groups (-NO₂) and a phenylsulfonyl group (-SO₂Ph). These groups decrease the electron density of the ring, making it less attractive to electrophiles. msu.edu

Both the nitro and sulfonyl groups are meta-directing. msu.edu In the case of Benzene, 2,4-dinitro-1-(phenylsulfonyl)-, the positions on the dinitrated ring are C3, C5, and C6.

Position C6: This position is ortho to the phenylsulfonyl group and meta to the C4-nitro group.

Position C5: This position is meta to both the phenylsulfonyl group and the C2-nitro group.

Position C3: This position is meta to the phenylsulfonyl group and ortho to the C2-nitro group and para to the C4-nitro group.

Considering the directing effects, an incoming electrophile would be directed meta to all three existing substituents. Position C5 is meta to the groups at C1 and C2. Position C3 is meta to the group at C1. Position C6 is meta to the group at C4. The cumulative deactivating effect of three strong electron-withdrawing groups makes electrophilic substitution reactions on this molecule extremely difficult, requiring harsh reaction conditions. If a reaction were to occur, the substitution would likely favor the position least deactivated, which is often determined by a complex interplay of inductive and resonance effects. Typically, substitution at position 5 would be the most probable, as it is meta to two of the deactivating groups.

Reactivity Involving the Phenylsulfonyl Group

The phenylsulfonyl group (-SO₂Ph) is a strong electron-withdrawing group, and the phenylsulfinate anion (PhSO₂⁻) is an effective leaving group. The presence of two additional activating nitro groups at the ortho and para positions makes the C1 carbon of the benzene ring highly electrophilic and susceptible to nucleophilic aromatic substitution (SₙAr). researchgate.netccsenet.org

The SₙAr mechanism involves two main steps:

Addition of a Nucleophile: A nucleophile attacks the electron-deficient carbon atom bearing the phenylsulfonyl group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. semanticscholar.org The negative charge in this complex is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro groups.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the phenylsulfinate anion.

This reaction is facilitated by strong nucleophiles such as alkoxides, amines, or thiolates. Kinetic studies on similar 2,4-dinitrobenzene derivatives show that the departure of the leaving group can be the rate-determining step, particularly with good leaving groups like phenylsulfinate. semanticscholar.org

The phenylsulfonyl group is highly effective at stabilizing an adjacent carbanion. This stabilization arises from a combination of inductive effects and the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group. While the exact nature of the charge delocalization (whether it involves d-orbital participation or polarizability effects) is a subject of discussion, the practical outcome is a significant increase in the acidity of protons on a carbon atom alpha to the sulfonyl group. researchgate.net

This property is most pronounced in compounds with a methylene (B1212753) group flanked by two sulfonyl groups, such as bis(phenylsulfonyl)methane. rsc.org The protons of the central methylene group are acidic enough to be removed by common bases, forming a stable carbanion. unilag.edu.ng

In the context of Benzene, 2,4-dinitro-1-(phenylsulfonyl)-, there is no aliphatic proton alpha to the sulfonyl group. Therefore, direct carbanion formation of this type is not a feature of its reactivity. However, the powerful stabilizing effect of the sulfonyl group is crucial in its role as an activating group in the SₙAr reaction described previously. It helps to stabilize the negative charge in the intermediate Meisenheimer complex, thereby facilitating the substitution reaction. semanticscholar.org

Reductive Desulfonylation and Cleavage Reactions

The removal of a sulfonyl group, known as desulfonylation, is a synthetically important transformation. For aryl sulfones like Benzene, 2,4-dinitro-1-(phenylsulfonyl)-, these reactions are typically reductive, cleaving the carbon-sulfur (C–S) bond. The presence of strong electron-withdrawing groups, such as the two nitro groups on one of the aryl rings, significantly influences the reactivity and the conditions required for this cleavage.

The cleavage of the C(sp²)–SO₂ bond in unsymmetrical diaryl sulfones generally occurs at the bond connected to the more electron-deficient aromatic ring. nih.gov In the case of Benzene, 2,4-dinitro-1-(phenylsulfonyl)-, the dinitrophenyl ring is highly electron-poor, making the C–S bond attached to it susceptible to reductive cleavage.

Common methods for reductive desulfonylation involve active metals or their salts, such as sodium amalgam or magnesium. wikipedia.org For instance, the reduction of α-nitro sulfones has been successfully achieved using sodium dithionite with a viologen electron-transfer catalyst, a method that is mild enough to leave other functional groups like carbonyls unaffected. electronicsandbooks.comrsc.org While this is specific to α-nitro sulfones, the principle of activating the sulfone for reduction via proximal electron-withdrawing groups is relevant. A proposed general mechanism involves a single-electron transfer (SET) from the reducing agent to the sulfone, generating a radical anion. electronicsandbooks.com This intermediate then fragments, ejecting a sulfinate anion (PhSO₂⁻) and leaving a radical, which is further reduced and then protonated to yield the final desulfonylated product. electronicsandbooks.com

The table below summarizes various reagents used for the reductive desulfonylation of sulfones, which could be applicable to Benzene, 2,4-dinitro-1-(phenylsulfonyl)-.

Table 1: Reagents for Reductive Desulfonylation

Reagent Class Specific Examples Typical Conditions Reference
Active Metals/Salts Sodium amalgam (Na/Hg) Protic solvent (e.g., ethanol) wikipedia.orgresearchgate.net
Magnesium/HgCl₂ Alcoholic solvents wikipedia.org
Samarium(II) iodide (SmI₂) THF, often with HMPA strath.ac.uk
Hydride Reagents Tributyltin hydride (Bu₃SnH) Radical initiator (e.g., AIBN) wikipedia.orgresearchgate.net
LiHBEt₃ with Pd catalyst THF wikipedia.org
Dissolving Metals Sodium in liquid ammonia -78 °C to -33 °C strath.ac.uk

| Electrochemical | Viologen-mediated | Two-phase organic-water system | electronicsandbooks.comrsc.org |

This table is interactive. Click on the headers to sort the data.

It is important to note that sulfones without an activating group, such as an α-nitro group, are generally not desulfonylated under these mild conditions, highlighting the critical role of the dinitro substitution pattern in facilitating the reaction for Benzene, 2,4-dinitro-1-(phenylsulfonyl)-. electronicsandbooks.comrsc.org

Pericyclic and Cycloaddition Reactions

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a fundamental class of reactions in organic chemistry. msu.eduebsco.comlibretexts.orgutdallas.edu Cycloadditions, a major type of pericyclic reaction, involve the combination of two π-electron systems to form a new ring. msu.edulibretexts.orgamazonaws.com

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. wikipedia.org It typically involves a conjugated diene (the 4π component) and a dienophile (the 2π component). amazonaws.commasterorganicchemistry.com Aromatic compounds are generally poor dienophiles due to the high energetic cost of disrupting their aromaticity. However, their reactivity can be significantly enhanced by the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org

In Benzene, 2,4-dinitro-1-(phenylsulfonyl)-, the aromatic ring is substituted with three potent electron-withdrawing groups: two nitro groups and a phenylsulfonyl group. This substitution pattern renders the dinitrophenyl ring extremely electron-deficient, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). A smaller energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's LUMO accelerates the reaction. wikipedia.org

While specific Diels-Alder reactions involving Benzene, 2,4-dinitro-1-(phenylsulfonyl)- as the dienophile are not extensively documented, the reactivity of related compounds provides strong evidence for its potential dienophilic character. For example, nitroalkenes have been successfully used as dienophiles, with the nitro group serving to activate the double bond and control regioselectivity. nih.govresearchgate.net The collective electron-withdrawing power of the substituents in Benzene, 2,4-dinitro-1-(phenylsulfonyl)- would make it a highly activated, albeit sterically hindered, dienophile.

Table 2: Relative Reactivity of Dienophiles in Diels-Alder Reactions

Dienophile Electron-Withdrawing Groups (EWGs) Relative Reactivity Reference
Ethylene None Very Low libretexts.org
Propenal -CHO Moderate libretexts.org
Maleic Anhydride Two -C(O)O(O)C- groups High libretexts.org
Nitroethylene -NO₂ High nih.gov

This table is interactive and provides a qualitative comparison of dienophile reactivity.

[3+2] cycloaddition reactions are concerted processes that form five-membered rings from a three-atom (4π electron) component and a two-atom (2π electron) component. nih.gov Common three-atom components include dipoles like nitrones, azides, and carbonyl ylides. uchicago.edu The 2π component, or dipolarophile, is typically an alkene or alkyne.

The phenylsulfonyl group is a powerful electron-withdrawing substituent that can activate a π-system for participation in [3+2] cycloadditions. For example, phenyl vinyl sulfone is an effective dipolarophile where the sulfonyl group activates the double bond towards reaction with 1,3-dipoles. mdpi.com In Benzene, 2,4-dinitro-1-(phenylsulfonyl)-, the phenylsulfonyl group, in concert with the two nitro groups, makes the aromatic π-system highly electrophilic.

This high electrophilicity makes the compound a potential partner in [3+2] cycloadditions with electron-rich 1,3-dipoles. The regioselectivity of such reactions is governed by the electronic properties of the reactants. nih.gov In a polar cycloaddition, the most nucleophilic center of the dipole will bond to the most electrophilic center of the dipolarophile. mdpi.com For the dinitrophenyl ring system, the carbons bearing the nitro and sulfonyl groups are highly electron-deficient, making them likely sites for nucleophilic attack by the 1,3-dipole. The phenylsulfonyl group, therefore, acts as a strong activating and directing group in these potential cycloaddition reactions. rsc.orgacs.org

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for determining the precise arrangement of atoms within a molecule. Although complete experimental spectra for Benzene (B151609), 2,4-dinitro-1-(phenylsulfonyl)- are not widely published, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from analogous compounds.

The ¹H NMR spectrum is expected to display signals corresponding to the eight protons distributed across two distinct aromatic systems.

2,4-Dinitrophenyl Group: This ring system contains three protons. The strong electron-withdrawing effects of the two nitro groups and the phenylsulfonyl group significantly deshield these protons, shifting their signals to a very low field. The proton at C3 (ortho to two nitro groups, though one is at C2 and the other at C4) is expected to appear as a doublet. The proton at C5 (meta to the C4-nitro group and ortho to the C-S bond) would likely be a doublet of doublets, and the proton at C6 (ortho to the C-S bond) would be a doublet. Based on data for 2,4-dinitrobenzenesulfonyl chloride, these signals are anticipated in the range of 8.5-8.7 ppm. chemicalbook.com

Phenylsulfonyl Group: This monosubstituted ring contains five protons. These protons would appear as two multiplets in a more upfield region compared to the dinitrophenyl protons. The two protons ortho to the sulfonyl group would be the most deshielded within this system, while the three meta and para protons would resonate at a slightly higher field.

Table 1: Predicted ¹H NMR Spectroscopic Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-3 (Dinitrophenyl)~8.7d~2.0
H-5 (Dinitrophenyl)~8.6ddJ ≈ 9.0, 2.0
H-6 (Dinitrophenyl)~8.5d~9.0
ortho-H (Phenylsulfonyl)~7.9 - 8.1m-
meta, para-H (Phenylsulfonyl)~7.5 - 7.7m-

The proton-decoupled ¹³C NMR spectrum is predicted to show 12 distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are heavily influenced by the electron-withdrawing sulfonyl and nitro substituents.

Quaternary Carbons: The four carbons bearing substituents (C1, C2, C4 on the dinitrophenyl ring and C1' on the phenylsulfonyl ring) are expected to be significantly deshielded. The carbon atoms attached to the nitro groups (C2, C4) would be particularly downfield.

Protonated Carbons: The chemical shifts of the C-H carbons will also be influenced by the substituents. Carbons on the dinitrophenyl ring will be more deshielded than those on the phenylsulfonyl ring. Studies on related 1-(2',4'-dinitrophenyl)pyrazoles provide comparative data for the chemical shifts of dinitrophenyl carbons. nih.govresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1, C-2, C-4 (ipso, Dinitrophenyl)140 - 150
C-1' (ipso, Phenylsulfonyl)~138 - 142
Aromatic CH (Dinitrophenyl)120 - 135
Aromatic CH (Phenylsulfonyl)127 - 134

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The key functional groups in Benzene, 2,4-dinitro-1-(phenylsulfonyl)- are the sulfonyl (SO₂) and nitro (NO₂) groups. nih.gov

Sulfonyl Group (SO₂): This group gives rise to two very strong and characteristic stretching absorption bands. The asymmetric stretching vibration (ν_as_) typically appears in the 1300-1350 cm⁻¹ region, while the symmetric stretch (ν_s_) is found in the 1140-1180 cm⁻¹ range.

Nitro Group (NO₂): Aromatic nitro groups also produce two strong stretching bands. The asymmetric stretch occurs between 1500-1570 cm⁻¹, and the symmetric stretch is observed between 1300-1370 cm⁻¹.

Aromatic Rings: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the rings typically appear in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
Aromatic C-HStretching3050 - 3150
Nitro (NO₂)Asymmetric Stretching1500 - 1570
Aromatic C=CStretching1400 - 1600
Nitro (NO₂)Symmetric Stretching1300 - 1370
Sulfonyl (SO₂)Asymmetric Stretching1300 - 1350
Sulfonyl (SO₂)Symmetric Stretching1140 - 1180

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry provides information about the molecular weight and structural details through fragmentation analysis. The molecular formula C₁₂H₈N₂O₆S corresponds to a monoisotopic mass of 308.0103 Da. nih.gov The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 308.

The fragmentation pattern would likely involve the cleavage of the relatively weak C-S and S-C bonds and the loss of the nitro and sulfonyl groups.

Plausible Fragmentation Pathways:

Cleavage of the C-S bond to give the phenyl radical cation [C₆H₅]⁺ at m/z 77 and the 2,4-dinitrobenzenesulfonyl radical.

Cleavage of the other C-S bond to yield the phenylsulfonyl cation [C₆H₅SO₂]⁺ at m/z 141 and the 2,4-dinitrophenyl radical.

Loss of sulfur dioxide (SO₂, 64 Da) from the molecular ion.

Loss of a nitro group (NO₂, 46 Da) from the molecular ion.

Table 4: Predicted Key Fragments in Mass Spectrometry
m/zProposed Fragment Ion
308[C₁₂H₈N₂O₆S]⁺˙ (Molecular Ion)
167[C₆H₃N₂O₄]⁺ (Dinitrophenyl moiety)
141[C₆H₅SO₂]⁺ (Phenylsulfonyl cation)
77[C₆H₅]⁺ (Phenyl cation)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The 2,4-dinitrophenyl moiety is a strong chromophore. The spectrum is expected to show intense absorption bands in the UV region due to π→π* transitions of the aromatic rings and n→π* transitions associated with the nitro and sulfonyl groups. Based on data for 2,4-dinitrophenol, which shows absorption maxima around 260 and 360 nm, similar absorption features are anticipated for the title compound, likely shifted due to the influence of the phenylsulfonyl group. researchgate.netnsf.gov

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

A single-crystal X-ray diffraction study provides the definitive solid-state structure of Benzene, 2,4-dinitro-1-(phenylsulfonyl)-. uba.ar The compound crystallizes in the noncentrosymmetric, monoclinic space group P2₁. uba.ar

The analysis reveals several key structural features:

Molecular Conformation: The two aromatic rings are not coplanar. The dihedral angle between the mean planes of the dinitrophenyl and phenyl rings is 71.1(2)°. uba.ar The substituted dinitrophenyl ring adopts a slightly deformed boat conformation. uba.ar

Substituent Orientation: To minimize steric hindrance with the bulky sulfonyl group, the ortho-nitro group is significantly twisted out of the plane of its attached ring by 56.5(2)°. The para-nitro group is also twisted, but to a lesser extent (18.5(3)°). uba.ar

Bond Angles: The O-S-O bond angle within the sulfone group is 118.9(2)°, which deviates from the ideal tetrahedral angle, indicating repulsion between the oxygen atoms. The C-S-C bond angle connecting the two rings is 106.2(2)°. uba.ar

Crystal Packing: The three-dimensional crystal structure is stabilized by a network of short, intermolecular C-H···O interactions between the aromatic protons and the oxygen atoms of the nitro and sulfonyl groups of neighboring molecules. uba.ar

Table 5: Selected Crystallographic Data
ParameterValueReference
Chemical FormulaC₁₂H₈N₂O₆S uba.ar
Crystal SystemMonoclinic uba.ar
Space GroupP2₁ uba.ar
O-S-O Bond Angle118.9(2)° uba.ar
C-S-C Bond Angle106.2(2)° uba.ar
Dihedral Angle Between Rings71.1(2)° uba.ar
Ortho-NO₂ Twist Angle56.5(2)° uba.ar
Para-NO₂ Twist Angle18.5(3)° uba.ar
CCDC Number128174 nih.gov

Compound Names

Table 6: List of Chemical Compounds Mentioned
Compound Name
Benzene, 2,4-dinitro-1-(phenylsulfonyl)-
2,4-dinitrobenzenesulfonyl chloride
1-(2',4'-dinitrophenyl)pyrazole
2,4-dinitrophenol

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. By approximating the electron density of a system, DFT allows for the calculation of various molecular properties, providing insights that are complementary to experimental findings.

Prediction of Electronic Structure and Charge Distribution

DFT calculations are instrumental in predicting the electronic makeup of a molecule, including the distribution of electron charges across its atoms. Methods such as Mulliken population analysis can be used to assign partial charges to each atom, revealing the electrophilic and nucleophilic sites within the molecule. For Benzene (B151609), 2,4-dinitro-1-(phenylsulfonyl)-, the presence of two nitro (NO₂) groups and a phenylsulfonyl (SO₂Ph) group, all of which are potent electron-withdrawing groups, is expected to render the dinitrophenyl ring highly electron-deficient. This would result in significant positive partial charges on the aromatic carbon atoms, particularly the ipso-carbon (C1, attached to the sulfonyl group) and the carbons bearing the nitro groups (C2 and C4). The oxygen and nitrogen atoms of the nitro groups would, in turn, carry negative partial charges.

Geometry Optimization and Conformational Analysis

Computational geometry optimization seeks to determine the three-dimensional arrangement of atoms that corresponds to the lowest energy state of a molecule. These calculated structures are often validated by comparison with experimental data from X-ray crystallography.

An X-ray diffraction study on Benzene, 2,4-dinitro-1-(phenylsulfonyl)- has provided precise data on its solid-state conformation. lac-bac.gc.ca The analysis reveals a complex and non-planar geometry. The dinitrophenyl ring is not perfectly flat but adopts a slightly deformed boat conformation. lac-bac.gc.ca A key feature is the significant twisting of the functional groups relative to the ring to which they are attached, a likely consequence of minimizing steric hindrance. The ortho-nitro group is rotated substantially out of the ring's plane, while the para-nitro group is also twisted, but to a lesser extent. lac-bac.gc.ca The two aromatic rings are not coplanar; instead, they are oriented at a considerable angle to one another. lac-bac.gc.ca

The experimentally determined dihedral angle between the mean planes of the two aromatic rings is 71.1°. lac-bac.gc.ca This twisted conformation is a critical aspect of its structure. The sulfone group's geometry also shows deviations from an ideal tetrahedral arrangement, with the O-S-O angle being wider, suggesting repulsion between the negatively charged oxygen atoms. lac-bac.gc.ca

Below are tables summarizing key geometric parameters determined from the single-crystal X-ray diffraction study. lac-bac.gc.ca

Selected Bond Lengths

Bond Length (Å)
C1—S 1.788
C7—S 1.748
C4—N2 1.481
S—O1 1.433

Selected Bond and Torsion Angles

Angle Value (°)
C1—S—C7 106.2
O1—S—O2 118.9
Dihedral Angle (Ring 1 vs. Ring 2) 71.1
Torsion Angle (o-NO₂ vs. Ring) 56.5

Elucidation of Reaction Mechanisms and Transition States

The highly electron-deficient nature of the dinitrophenyl ring makes Benzene, 2,4-dinitro-1-(phenylsulfonyl)- a prime substrate for nucleophilic aromatic substitution (SₙAr) reactions. DFT calculations are a key tool for elucidating such reaction mechanisms, allowing for the mapping of the potential energy surface, the identification of intermediates, and the characterization of transition state structures and their associated activation energies.

Experimental kinetic studies have been performed on the reaction of Benzene, 2,4-dinitro-1-(phenylsulfonyl)- with hydrazine (B178648) in various solvents. semanticscholar.org This reaction proceeds via the generally accepted SₙAr mechanism, which involves a two-step addition-elimination process through a Meisenheimer-type intermediate. semanticscholar.org In the specific case of the reaction with hydrazine in dimethyl sulfoxide (B87167) (DMSO), kinetic data indicates that the rate-determining step is the departure of the phenyl sulfone leaving group from the intermediate complex. semanticscholar.org The reaction is understood to proceed through a rigid transition state, as inferred from experimental thermodynamic parameters. semanticscholar.org

While a detailed computational study mapping the reaction pathway and calculating the transition state for the hydrazinolysis of this specific sulfone is not available in the reviewed literature, DFT would be the method of choice for such an investigation. Such a study would aim to computationally verify the experimentally proposed mechanism and provide quantitative data on the activation barriers for each step.

Analysis of Reactivity Indices and Energetic Profiles

DFT provides a framework for calculating a variety of "reactivity descriptors" that help quantify and predict the chemical behavior of a molecule. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO indicates the ability of a molecule to accept an electron, while the HOMO energy relates to its ability to donate an electron. The HOMO-LUMO gap is a crucial indicator of chemical reactivity; a small gap generally implies higher reactivity.

Other important reactivity indices include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Specific energetic profiles and reactivity indices calculated via DFT for Benzene, 2,4-dinitro-1-(phenylsulfonyl)- are not present in the available literature. However, based on its structure, a very low-lying LUMO is expected, concentrated on the dinitrophenyl ring, making it a powerful electrophile. Consequently, it would possess a high electrophilicity index, confirming its susceptibility to attack by nucleophiles.

Quantum Chemical Modeling of Intermolecular Interactions

Beyond the covalent bonds that hold a molecule together, weaker intermolecular forces dictate how molecules interact with each other, influencing properties like crystal packing, solvation, and biological interactions. Quantum chemical methods, including high-level DFT and Symmetry-Adapted Perturbation Theory (SAPT), are used to model and quantify these interactions (e.g., hydrogen bonds, van der Waals forces, and π-π stacking) with high accuracy.

Applications of Benzene, 2,4 Dinitro 1 Phenylsulfonyl in Preparative Organic Synthesis

As a Synthetic Intermediate for the Construction of Complex Organic Architectures

Benzene (B151609), 2,4-dinitro-1-(phenylsulfonyl)- and its close analogs are valuable intermediates in the synthesis of complex organic molecules. The electron-deficient nature of the dinitrophenyl ring, enhanced by the strongly electron-withdrawing phenylsulfonyl group, facilitates nucleophilic aromatic substitution reactions. This allows for the introduction of various functionalities, paving the way for the construction of more elaborate structures.

A notable example, while involving the closely related 2,4-dinitrobenzene sulfonic acid, highlights the potential of the 2,4-dinitrophenyl scaffold in building complex systems. In a study, this scaffold was utilized in the synthesis of metal-organic frameworks (MOFs). The 2,4-dinitrophenyl moiety, introduced via ipso-substitution of the sulfonic acid group, was shown to coordinate with metal ions like potassium and cesium, leading to the formation of channel-like layer structures. This demonstrates the capacity of the dinitrophenyl unit, a core component of Benzene, 2,4-dinitro-1-(phenylsulfonyl)-, to act as a crucial building block in supramolecular chemistry and materials science.

The reactivity of the dinitrophenyl system can be further exploited to build intricate molecular frameworks. For instance, the dinitrophenyl group can be part of a larger molecule, and its inherent reactivity can be used to forge new bonds and assemble complex architectures. While direct examples employing Benzene, 2,4-dinitro-1-(phenylsulfonyl)- in the total synthesis of natural products are not extensively documented, its potential as a key intermediate is evident from the chemistry of related compounds.

Utilization in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The primary application of Benzene, 2,4-dinitro-1-(phenylsulfonyl)- in bond-forming reactions lies in its role as an electrophile in nucleophilic aromatic substitution (SNAAr) reactions. The two nitro groups strongly activate the aromatic ring towards attack by nucleophiles, with the phenylsulfonyl group serving as an excellent leaving group.

Carbon-Carbon Bond Formation:

Research on the analogous 2,4-dinitrobenzene sulfonic acid has demonstrated a novel method for carbon-carbon bond formation via ipso-nucleophilic substitution. uba.ar In this process, active methylene (B1212753) compounds, such as malonic esters and malononitrile, can displace the sulfonyl group (in the form of sulfonic acid) to form a new C-C bond. uba.ar This reaction proceeds under mild, transition-metal-free conditions. uba.ar Given the similar activating nature of the dinitrophenyl system, it is highly probable that Benzene, 2,4-dinitro-1-(phenylsulfonyl)- would undergo analogous reactions with carbanions, providing a route to various functionalized aromatic compounds.

Table 1: Examples of C-C Bond Formation via Ipso-Substitution on a 2,4-Dinitrophenyl Scaffold

Nucleophile (Active Methylene Compound) Product
Di-tert-butyl malonate Di-tert-butyl 2-(2,4-dinitrophenyl)malonate
Diisopropyl malonate Diisopropyl 2-(2,4-dinitrophenyl)malonate

Data derived from studies on 2,4-dinitrobenzene sulfonic acid, illustrating the potential reactivity of Benzene, 2,4-dinitro-1-(phenylsulfonyl)-. uba.ar

Carbon-Heteroatom Bond Formation:

Benzene, 2,4-dinitro-1-(phenylsulfonyl)- is an effective substrate for the formation of carbon-heteroatom bonds. Nucleophiles such as amines, alkoxides, and thiolates can readily displace the phenylsulfonyl group to form the corresponding anilines, ethers, and sulfides. This reactivity is a cornerstone of the utility of 2,4-dinitro-activated aromatic compounds in organic synthesis. For instance, arylsulfonates, a class of compounds to which Benzene, 2,4-dinitro-1-(phenylsulfonyl)- belongs, are recognized as valuable synthetic precursors for arylamines and arylsulfonamides through regioselective C–O/S–O bond cleavage upon amination. eurjchem.com

Role of the Phenylsulfonyl Moiety as a Removable Activating or Directing Group

The phenylsulfonyl group in Benzene, 2,4-dinitro-1-(phenylsulfonyl)- serves as a potent activating group for nucleophilic aromatic substitution. masterorganicchemistry.com Its strong electron-withdrawing nature significantly enhances the electrophilicity of the aromatic ring, facilitating the displacement of other leaving groups or the addition of nucleophiles. masterorganicchemistry.com

Furthermore, the sulfonyl group can be employed as a "blocking group" to direct subsequent electrophilic aromatic substitution reactions to specific positions. masterorganicchemistry.com For example, a sulfonyl group can be introduced at a particular position on an aromatic ring to block that site, forcing incoming electrophiles to react at other available positions. masterorganicchemistry.com Following the desired substitution, the sulfonyl group can be removed, typically by treatment with strong acid and heat. masterorganicchemistry.com

Scaffold for the Synthesis of Functionalized Aromatic Systems

The structure of Benzene, 2,4-dinitro-1-(phenylsulfonyl)- makes it an excellent scaffold for the synthesis of a wide array of functionalized aromatic systems. Starting from this compound, a variety of substituents can be introduced onto the aromatic ring through nucleophilic aromatic substitution, as discussed previously.

The resulting products, such as 2,4-dinitroanilines, 2,4-dinitrophenyl ethers, and 2,4-dinitrophenyl sulfides, can themselves be valuable intermediates for further transformations. The nitro groups can be reduced to amino groups, which can then be diazotized and subjected to a range of Sandmeyer-type reactions to introduce a variety of other functional groups. This multi-step functionalization allows for the creation of polysubstituted benzenes with specific substitution patterns that might be difficult to achieve through direct electrophilic aromatic substitution on a less-activated benzene ring. nih.govnih.gov

Precursor in the Generation of Labeled Compounds for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and for use as internal standards in analytical chemistry. scbt.commedchemexpress.com While direct evidence for the use of Benzene, 2,4-dinitro-1-(phenylsulfonyl)- as a precursor for labeled compounds is scarce in the reviewed literature, the synthesis of related labeled compounds provides a clear pathway for its potential application.

A synthetic method for stable isotope-labeled aminophenylsulfone has been reported, starting from a stable isotope-labeled p-nitro halogeno benzene. scispace.com This process involves a nucleophilic substitution to form a labeled dinitrophenyl sulfide (B99878), followed by oxidation to the sulfone and subsequent reduction of the nitro groups. scispace.com A similar strategy could be employed to synthesize isotopically labeled Benzene, 2,4-dinitro-1-(phenylsulfonyl)-. For example, using an isotopically labeled benzene or benzenesulfonyl chloride in its synthesis would yield the corresponding labeled product.

Furthermore, the 2,4-dinitrophenyl (DNP) moiety itself has been used in photoactive affinity labels, such as 2,4-dinitrophenyl-1-azide, for studying antibody combining sites. nih.gov This highlights the utility of the DNP group in biochemical probes. An isotopically labeled version of Benzene, 2,4-dinitro-1-(phenylsulfonyl)- could potentially be used in similar mechanistic studies, where the label would allow for the tracking of the dinitrophenyl moiety through a reaction sequence or a biological system.

Future Research Directions and Prospects

Development of Green Chemistry Methodologies for Synthesis

The traditional synthesis of nitroaromatic compounds and sulfones often involves harsh reaction conditions and the use of hazardous reagents. A key area of future research will be the development of greener and more sustainable synthetic routes to "Benzene, 2,4-dinitro-1-(phenylsulfonyl)-". This involves exploring alternative reagents, catalysts, and reaction conditions that minimize environmental impact and enhance safety.

Recent progress in the synthesis of sulfones has highlighted several promising green strategies. For instance, the oxidation of sulfides is a common method for forming the sulfonyl group. Future work could focus on replacing traditional oxidants with more environmentally benign alternatives like hydrogen peroxide (H₂O₂). nih.gov Catalytic systems based on inexpensive and abundant metals such as iron, titanium, and tungsten are being developed for sulfide (B99878) oxidation, and even metal-free oxidation systems are emerging. nih.gov Another green approach is electrochemical synthesis, which can generate the desired products by simply changing the applied potential, often in aqueous media and without the need for harsh reagents. nih.gov

Furthermore, the development of one-pot synthesis, such as domino Knoevenagel/6π-electrocyclization in water, presents an efficient and environmentally friendly way to construct complex molecules. rsc.org The application of such methodologies to the synthesis of "Benzene, 2,4-dinitro-1-(phenylsulfonyl)-" could significantly reduce waste and energy consumption. Researchers are also investigating transition-metal-free methods for the synthesis of diaryl sulfones, which avoid the use of expensive and toxic catalysts. organic-chemistry.org

Green Synthesis StrategyPotential Application to "Benzene, 2,4-dinitro-1-(phenylsulfonyl)-"Key Advantages
Use of Green Oxidants (e.g., H₂O₂) Oxidation of a corresponding dinitrophenyl phenyl sulfide precursor.Reduces hazardous waste compared to traditional oxidizing agents.
Electrochemical Synthesis Controlled potential synthesis from appropriate precursors.High selectivity, mild conditions, and use of green solvents like water. nih.gov
Domino Reactions in Water One-pot synthesis combining multiple reaction steps.Increased efficiency, reduced solvent use, and simplified purification. rsc.org
Transition-Metal-Free Catalysis Avoiding the use of heavy metal catalysts in coupling reactions.Lower cost, reduced toxicity, and easier product purification. organic-chemistry.org

Exploration of Novel Reactivity Modes and Synthetic Transformations

The unique electronic properties of "Benzene, 2,4-dinitro-1-(phenylsulfonyl)-", arising from the strongly electron-withdrawing nitro groups, suggest a rich and largely unexplored reactivity profile. Future research is expected to uncover novel transformations involving this compound, expanding its utility as a synthetic building block.

One promising area is the reductive coupling of the nitro groups. For example, nitroarenes can be reductively coupled with aryl sulfinates to form N-aryl sulfonamides, which are important pharmacophores. nih.govacs.orgtandfonline.com Investigating the selective reduction of one or both nitro groups in "Benzene, 2,4-dinitro-1-(phenylsulfonyl)-" could open pathways to a variety of functionalized sulfonamides. The reaction of the nitro groups with other nucleophiles and reducing agents could also lead to the formation of other valuable nitrogen-containing heterocycles.

The phenylsulfonyl group can also be a site for novel reactivity. Recent advances in C-H bond functionalization offer exciting possibilities. nih.gov Nickel-catalyzed sulfenylation and sulfonylation of C-H bonds in benzamide (B126) derivatives have been demonstrated, suggesting that the aryl rings of "Benzene, 2,4-dinitro-1-(phenylsulfonyl)-" could be further functionalized. nih.gov Additionally, the generation of sulfinyl nitrenes from related sulfinylhydroxylamine reagents has enabled the synthesis of sulfoximines and sulfonimidamides. acs.org Exploring the generation and reactivity of a sulfinyl nitrene derived from a precursor of "Benzene, 2,4-dinitro-1-(phenylsulfonyl)-" could lead to new classes of sulfur-nitrogen compounds.

Advanced Computational Prediction of Chemical Behavior

Computational chemistry and molecular modeling are becoming indispensable tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. Future studies on "Benzene, 2,4-dinitro-1-(phenylsulfonyl)-" will undoubtedly leverage advanced computational methods to gain deeper insights into its chemical behavior.

Density Functional Theory (DFT) is a powerful method for studying the electronic structure, geometry, and reactivity of molecules. researchgate.netresearchgate.netelectrochemsci.org DFT calculations can be used to predict various properties of "Benzene, 2,4-dinitro-1-(phenylsulfonyl)-", such as its molecular electrostatic potential (MEP) map, which identifies regions susceptible to nucleophilic and electrophilic attack. electrochemsci.org This information can be used to predict the regioselectivity of its reactions. For instance, a study on a related carbazole (B46965) derivative used DFT to investigate its electronic properties and potential as a photovoltaic material. researchgate.net

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules and their interactions with their environment. mdpi.com For example, MD simulations have been used to study the thermomechanical properties of epoxy resins cured with diaminodiphenyl sulfone, a structurally related compound. mdpi.com Similar simulations could be used to predict the physical properties of materials incorporating "Benzene, 2,4-dinitro-1-(phenylsulfonyl)-". Computational studies can also be employed to investigate the conformational landscape of the molecule and the energetics of different reaction pathways, aiding in the design of more efficient synthetic strategies.

Computational MethodApplication to "Benzene, 2,4-dinitro-1-(phenylsulfonyl)-"Predicted Information
Density Functional Theory (DFT) Calculation of electronic structure and properties.Molecular geometry, charge distribution, HOMO-LUMO gap, reactivity indices. researchgate.netresearchgate.netelectrochemsci.org
Molecular Electrostatic Potential (MEP) Mapping of electrostatic potential on the molecular surface.Identification of electrophilic and nucleophilic sites for predicting reaction selectivity. electrochemsci.org
Molecular Dynamics (MD) Simulations Simulating the motion of atoms and molecules over time.Prediction of physical properties, conformational analysis, and interactions with other molecules. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of nitroaromatic compounds can be hazardous due to the highly exothermic nature of nitration reactions. europa.euewadirect.com Flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch processing. seqens.com Future research will likely focus on integrating the synthesis of "Benzene, 2,4-dinitro-1-(phenylsulfonyl)-" into continuous flow systems.

Flow reactors provide superior heat and mass transfer compared to batch reactors, allowing for better control over reaction temperature and mixing. europa.eu This is particularly advantageous for nitration reactions, where precise temperature control is crucial to prevent runaway reactions and the formation of byproducts. ewadirect.com The small reaction volumes in flow systems also minimize the amount of hazardous material present at any given time, significantly improving safety. europa.eu

The successful application of flow chemistry for the synthesis of other energetic materials, such as 2,4,6-trinitrotoluene (B92697) (TNT), demonstrates the feasibility of this approach for nitroaromatic compounds. nih.gov Automated flow synthesis platforms can further enhance efficiency and reproducibility by enabling precise control over reaction parameters and allowing for rapid optimization of reaction conditions. nih.gov The integration of in-line analytical techniques can provide real-time monitoring of the reaction, ensuring high product quality and yield. The development of a continuous flow process for "Benzene, 2,4-dinitro-1-(phenylsulfonyl)-" would represent a significant step towards its large-scale and safe production.

Q & A

Q. How can this compound serve as a precursor for heterocyclic systems (e.g., triazoles or benzothiazoles)?

  • Methodological Answer : React with enamines or thioureas to form triazoles (via 1,3-dipolar cycloaddition) or thiazoles. For example, N-(phenylsulfonyl)benzohydrazonoyl azides react with enamines in dry benzene to yield triazole derivatives .

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